

An In-depth Technical Guide to 5-Fluorocytosine (Flucytosine)

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Compound of Interest

Compound Name: 2-Amino-5-fluorobenzoic acid

Cat. No.: B014672

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CAS Number: 2022-85-7

Synonyms: Flucytosine, 5-FC

Executive Summary

This technical guide provides a comprehensive overview of 5-Fluorocytosine (5-FC), a synthetic antimycotic agent. Initially synthesized in 1957 as a potential anti-tumor drug, it was later repurposed for its potent antifungal properties.^[1] This document details the physicochemical properties, mechanism of action, pharmacokinetic profile, and established uses of 5-FC, with a focus on its application in research and clinical settings. Detailed experimental protocols for its synthesis and in vitro susceptibility testing are provided, alongside graphical representations of its metabolic pathway and experimental workflows to aid researchers, scientists, and drug development professionals.

Physicochemical Properties

5-Fluorocytosine is a white to almost white crystalline powder.^[2] It is a fluorinated pyrimidine analog, structurally similar to the nucleoside cytosine.^[3] It is sparingly soluble in water and slightly soluble in alcohol.^[4]

Table 1: Physicochemical Properties of 5-Fluorocytosine

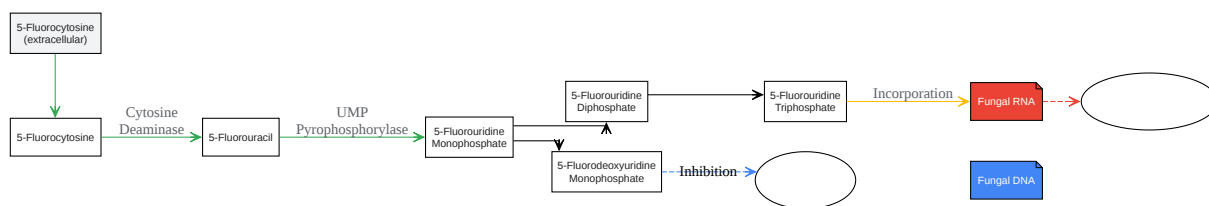
Property	Value	Reference
Molecular Formula	C ₄ H ₄ FN ₃ O	[4]
Molecular Weight	129.09 g/mol	[4]
Melting Point	298-300 °C (decomposes)	[5]
Water Solubility	1.5 g/100 mL (at 25 °C)	
pKa	3.26 (at 25 °C)	[5]
Appearance	White to almost white crystalline powder	[2]

Mechanism of Action

5-Fluorocytosine is a prodrug, meaning it is administered in an inactive form and is converted to its active form within the target fungal cells.[3][6] This selective activation is a key feature of its antifungal activity and its relatively low toxicity in mammalian cells.

The mechanism of action can be summarized in the following steps:

- **Uptake:** 5-FC is transported into the fungal cell by a specific enzyme called cytosine permease.[1][6]
- **Conversion to 5-Fluorouracil (5-FU):** Inside the fungal cell, 5-FC is rapidly deaminated to 5-fluorouracil (5-FU) by the enzyme cytosine deaminase.[3][6] Mammalian cells lack this enzyme, which accounts for the selective toxicity of 5-FC.[7]
- **Inhibition of RNA Synthesis:** 5-FU is then converted through a series of phosphorylation steps to 5-fluorouridine triphosphate (FUTP).[6] FUTP is incorporated into fungal RNA in place of uridylic acid, leading to errors in protein synthesis and ultimately inhibiting fungal growth.[1][6]
- **Inhibition of DNA Synthesis:** Alternatively, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP).[3][6] FdUMP is a potent inhibitor of the enzyme thymidylate synthetase, which is crucial for the synthesis of thymidine, a necessary component of DNA. [3] This inhibition disrupts DNA synthesis.[6]



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Caption: Mechanism of action of 5-Fluorocytosine in fungal cells.

Uses in Research and Drug Development

5-Fluorocytosine is a valuable tool in both clinical practice and research settings.

- **Antifungal Therapy:** It is primarily used in combination with other antifungal agents, such as amphotericin B, for the treatment of severe systemic fungal infections.[8] These include cryptococcosis, candidiasis, and chromoblastomycosis.[5][8] Monotherapy is generally avoided due to the rapid development of resistance.[5]
- **Antimicrobial Susceptibility Testing (AST):** 5-FC is used in clinical microbiology laboratories to determine the susceptibility of fungal isolates to this drug, guiding therapeutic decisions.[9]
- **Genetic Selection Agent:** In molecular biology, 5-FC is used as a negative selection agent in transgenic plants and other organisms.[9] Cells expressing the enzyme cytosine deaminase will convert 5-FC to the toxic 5-FU, allowing for the selection of cells that do not express the marker gene.
- **Cancer Research:** The selective conversion of 5-FC to 5-FU by cytosine deaminase is being explored as a gene-directed enzyme prodrug therapy (GDEPT) for cancer.[4] In this approach, the gene for cytosine deaminase is delivered to tumor cells, which then selectively activate 5-FC to the cytotoxic 5-FU, minimizing systemic toxicity.

Pharmacokinetic Properties

The pharmacokinetic profile of 5-Fluorocytosine is characterized by good oral absorption and wide distribution throughout the body.

Table 2: Pharmacokinetic Parameters of 5-Fluorocytosine

Parameter	Value	Reference
Bioavailability (Oral)	75-90%	[8]
Protein Binding	2.9-4%	[8][10]
Half-life	2.4-4.8 hours (normal renal function)	[8][10]
Time to Peak Serum Concentration	~2 hours (after 4 days of therapy)	[8]
Metabolism	Minimal; a small amount is deaminated to 5-fluorouracil by gut bacteria.	[10]
Excretion	>90% excreted unchanged in the urine via glomerular filtration.	[10]
CNS Penetration	Excellent; CSF concentrations are 60-100% of serum levels.	[11]

Antifungal Activity

5-Fluorocytosine is active against a range of pathogenic yeasts, most notably *Candida* species and *Cryptococcus neoformans*. Its activity against filamentous fungi is limited.

Table 3: In Vitro Antifungal Activity of 5-Fluorocytosine (MIC₉₀ values)

Fungal Species	MIC ₉₀ (µg/mL)	Reference
Candida albicans	1	[12]
Candida glabrata	0.12	[12]
Candida parapsilosis	0.25	[12]
Candida tropicalis	1	[12]
Candida krusei	32	[12]
Cryptococcus neoformans	8	[13]

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

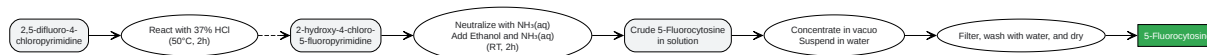
Experimental Protocols

Synthesis of 5-Fluorocytosine

Several synthetic routes to 5-Fluorocytosine have been described. One common method involves the conversion of 2,5-difluoro-4-chloropyrimidine.[14]

Protocol: Synthesis from 2,5-difluoro-4-chloropyrimidine[14]

- **Reaction Setup:** In a suitable reaction vessel, stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% aqueous hydrochloric acid.
- **Heating:** Heat the mixture at 50°C for 2 hours.
- **Neutralization:** After cooling, neutralize the mixture with a 33% aqueous ammonia solution.
- **Ammonolysis:** Dilute the mixture with 100 ml of ethanol and add a further 20 ml of 33% aqueous ammonia solution.
- **Stirring:** Stir the mixture at room temperature for 2 hours.
- **Isolation:** Concentrate the reaction mixture in vacuo. Take up the residue in 60 ml of water.
- **Purification:** Filter the resulting solid, wash with water, and dry to yield 5-Fluorocytosine.



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Caption: Workflow for the synthesis of 5-Fluorocytosine.

In Vitro Antifungal Susceptibility Testing

The susceptibility of yeasts to 5-Fluorocytosine is typically determined using broth microdilution methods, following guidelines from organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15]

Protocol: EUCAST Broth Microdilution Method (Adapted)[15]

- **Preparation of Inoculum:** Prepare a standardized inoculum of the yeast isolate from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
- **Drug Dilution:** Prepare serial twofold dilutions of 5-Fluorocytosine in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 64 µg/mL.
- **Inoculation:** Inoculate each well of the microtiter plate with the prepared yeast suspension to achieve a final concentration of approximately 0.5×10^5 to 2.5×10^5 CFU/mL.
- **Incubation:** Incubate the plates at 35-37°C for 24 to 48 hours.
- **Reading of Results:** Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of 5-Fluorocytosine that causes a significant inhibition of growth (typically $\geq 50\%$) compared to the drug-free growth control well. The endpoint is read spectrophotometrically or visually.

Safety and Handling

5-Fluorocytosine should be handled with care in a laboratory setting. It is suspected of damaging fertility or the unborn child.[2] Personal protective equipment, including gloves, eye

protection, and a dust mask, should be worn when handling the powder.[2] It is light-sensitive and should be stored in a cool, dark place (2-8°C).[9]

Conclusion

5-Fluorocytosine remains a critical component in the treatment of severe fungal infections, particularly in combination therapy. Its unique, fungus-specific mechanism of action provides a basis for its therapeutic efficacy and its utility as a research tool. This guide has provided a detailed overview of its properties, uses, and relevant experimental protocols to support ongoing research and development in the fields of mycology and infectious disease.

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